O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5
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Overview
Description
O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 is a chemically modified version of Valganciclovir, a prodrug of ganciclovir. This compound is used primarily in biochemical research, particularly in the study of proteomics and antiviral therapies. The addition of the O-Acetyl and N-Benzyloxycarbonyl groups, along with the deuterium labeling (d5), enhances its stability and allows for more precise tracking in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 involves multiple steps, starting from Valganciclovir. The process typically includes:
Protection of the amino group: The amino group of Valganciclovir is protected using a benzyloxycarbonyl (Cbz) group.
Acetylation: The hydroxyl group is acetylated using acetic anhydride in the presence of a base such as pyridine.
Deuterium labeling: The compound is labeled with deuterium (d5) to enhance its stability and facilitate tracking in metabolic studies
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large-scale reactors are used to carry out the protection, acetylation, and deuterium labeling steps.
Purification: The compound is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield
Chemical Reactions Analysis
Types of Reactions
O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 undergoes various chemical reactions, including:
Hydrolysis: The acetyl and benzyloxycarbonyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine ring and the hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetyl and benzyloxycarbonyl groups
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Major Products
The major products formed from these reactions include deprotected Valganciclovir, oxidized or reduced derivatives, and substituted analogs .
Scientific Research Applications
O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and compound stability.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential antiviral properties, particularly against cytomegalovirus (CMV) infections.
Industry: Utilized in the development of antiviral drugs and as a quality control standard in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 involves its conversion to ganciclovir, which inhibits viral DNA synthesis. The molecular targets include viral DNA polymerase, which is essential for viral replication. The compound is phosphorylated by viral kinases, leading to the formation of ganciclovir triphosphate, which competitively inhibits viral DNA polymerase and terminates DNA chain elongation .
Comparison with Similar Compounds
Similar Compounds
Valganciclovir: The parent compound, used as an antiviral prodrug.
Ganciclovir: The active antiviral agent formed from Valganciclovir.
Acyclovir: Another antiviral agent with a similar mechanism of action but different chemical structure.
Famciclovir: An antiviral prodrug similar to Valganciclovir but with different pharmacokinetic properties .
Uniqueness
O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 is unique due to its enhanced stability and deuterium labeling, which allows for more precise tracking in metabolic studies. The addition of protective groups also improves its chemical stability and facilitates its use in various research applications .
Properties
IUPAC Name |
[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuteriopropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O8/c1-14(2)18(27-24(34)37-9-16-7-5-4-6-8-16)22(33)36-11-17(10-35-15(3)31)38-13-30-12-26-19-20(30)28-23(25)29-21(19)32/h4-8,12,14,17-18H,9-11,13H2,1-3H3,(H,27,34)(H3,25,28,29,32)/t17?,18-/m0/s1/i10D2,11D2,17D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEPPXVLNHJWMG-YSZZYQCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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